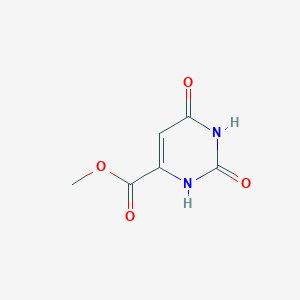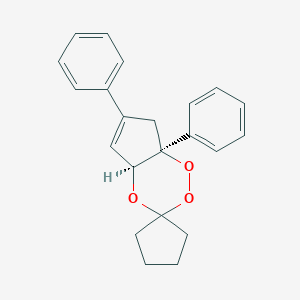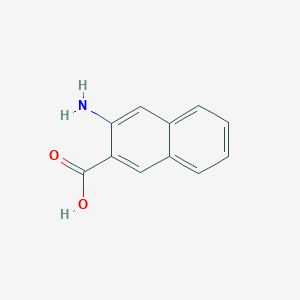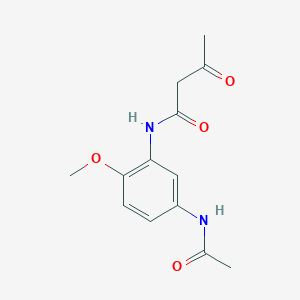
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. This results in the inhibition of enzyme activity, which can lead to various physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
AMPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using AMPP in lab experiments is its high purity and stability, which makes it ideal for conducting experiments with high precision and accuracy. However, one of the limitations of using AMPP is its high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving AMPP, including the development of new drugs for the treatment of various diseases, the exploration of its potential applications in material science, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AMPP and its potential side effects.
Conclusion:
In conclusion, AMPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AMPP and its role in various fields.
Métodos De Síntesis
AMPP can be synthesized through a multistep process involving the reaction of 5-acetamido-2-methoxybenzoic acid with ethyl chloroformate, followed by the reaction with 3-aminobutan-1-ol and then acetic anhydride. The resulting product is then purified through recrystallization to obtain pure AMPP.
Aplicaciones Científicas De Investigación
AMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, AMPP has been investigated as a potential inhibitor of various enzymes, including aldose reductase, thrombin, and chitinase. In drug discovery, AMPP has been used as a lead compound for developing new drugs with improved efficacy and safety profiles. In material science, AMPP has been explored for its potential applications in the development of new materials with unique properties.
Propiedades
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBATQSRJPGXIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592515 |
Source


|
| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide | |
CAS RN |
112854-88-3 |
Source


|
| Record name | N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
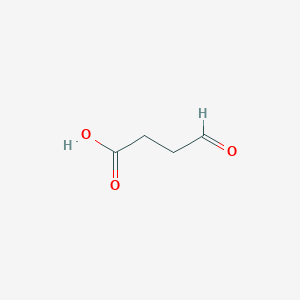
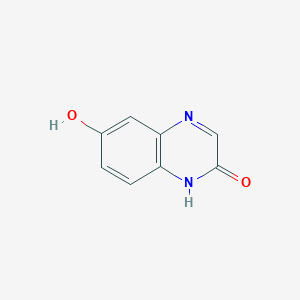
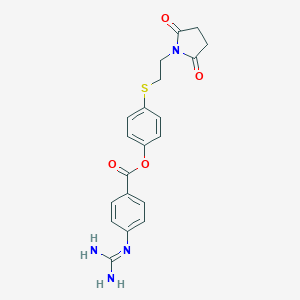
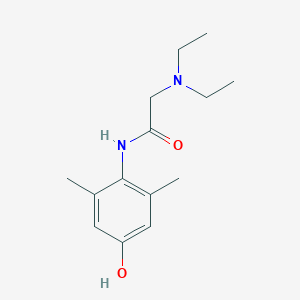
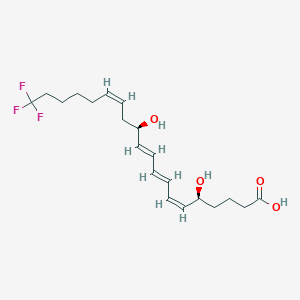
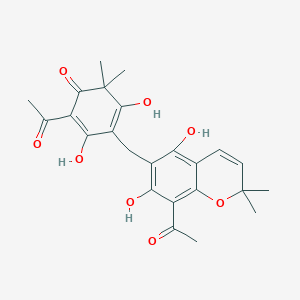

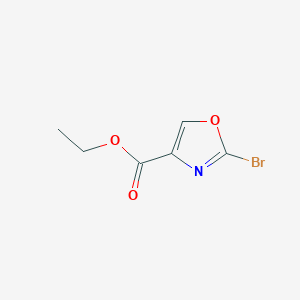
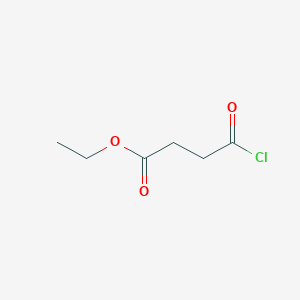
![3-[(Acetyloxy)methyl]-7-methyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B44780.png)
